REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH3:12])[N:5]=1.[C:13](=O)(OC1C=CC=CC=1)[O:14]C1C=CC=CC=1.[NH2:29][S:30]([C:33]1[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=1[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31].Cl>CC(N(C)C)=O>[CH3:11][O:10][C:8]1[N:7]=[C:6]([CH3:12])[N:5]=[C:4]([NH:3][C:13]([NH:29][S:30]([C:33]2[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=2[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31])=[O:14])[N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture therefrom was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
while cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to form a reaction mixture
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
CUSTOM
|
Details
|
The crude product which separated out
|
Type
|
CUSTOM
|
Details
|
was then purified
|
Type
|
WASH
|
Details
|
by washing with a little water, methanol and diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH3:12])[N:5]=1.[C:13](=O)(OC1C=CC=CC=1)[O:14]C1C=CC=CC=1.[NH2:29][S:30]([C:33]1[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=1[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31].Cl>CC(N(C)C)=O>[CH3:11][O:10][C:8]1[N:7]=[C:6]([CH3:12])[N:5]=[C:4]([NH:3][C:13]([NH:29][S:30]([C:33]2[CH:42]=[C:41]([I:43])[CH:40]=[CH:39][C:34]=2[C:35]([O:37][CH3:38])=[O:36])(=[O:32])=[O:31])=[O:14])[N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture therefrom was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
while cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to form a reaction mixture
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
CUSTOM
|
Details
|
The crude product which separated out
|
Type
|
CUSTOM
|
Details
|
was then purified
|
Type
|
WASH
|
Details
|
by washing with a little water, methanol and diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |